molecular formula C14H15N5O3 B2749494 N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2034427-36-4

N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2749494
CAS No.: 2034427-36-4
M. Wt: 301.306
InChI Key: PLRMTEXETPLIRA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a complex structure combining a benzo[d][1,3]dioxole moiety, a 1,2,3-triazole ring, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the triazole ring under mild conditions.

    Introduction of the benzo[d][1,3]dioxole moiety: This step often involves the use of a suitable benzo[d][1,3]dioxole derivative, which can be coupled with the triazole-containing intermediate.

    Formation of the pyrrolidine carboxamide: This step typically involves the reaction of a pyrrolidine derivative with a carboxylic acid or its derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)propanamide: Similar structure but with a propanamide group instead of a pyrrolidine carboxamide.

    N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)butanamide: Similar structure but with a butanamide group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and interactions. The presence of the pyrrolidine carboxamide group can enhance its binding affinity and selectivity for certain biological targets compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-14(16-10-1-2-12-13(7-10)22-9-21-12)18-5-3-11(8-18)19-6-4-15-17-19/h1-2,4,6-7,11H,3,5,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRMTEXETPLIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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